molecular formula C12H17N B1222870 4-Cyclohexylaniline CAS No. 6373-50-8

4-Cyclohexylaniline

Cat. No. B1222870
CAS RN: 6373-50-8
M. Wt: 175.27 g/mol
InChI Key: JLNMBIKJQAKQBH-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Cyclohexylaniline synthesis involves multiple approaches, including organocatalytic reactions and palladium-catalyzed processes. For example, Cyclohexylamine has been utilized as an efficient organocatalyst for the synthesis of structurally diverse 2-amino-4H-chromenes through multicomponent reactions, highlighting its versatility in synthesis methods (Mitragotri et al., 2023). Additionally, palladium-catalyzed ester α-arylation followed by decarboxylation has been employed for the synthesis of 4-(heteroaryl)cyclohexanones, demonstrating alternative routes for synthesizing cyclohexylamine derivatives (Zhou et al., 2017).

Molecular Structure Analysis

The molecular structure of 4-Cyclohexylaniline and its derivatives is pivotal in determining its chemical reactivity and properties. Studies have explored various structural aspects, such as the conformational preferences and stereochemistry of cyclohexylamine derivatives. For instance, the synthesis of optically active trans 4-cyclohexyl-L-proline, an intermediate in drug synthesis, demonstrates the importance of molecular structure in the pharmaceutical applications of cyclohexylamine derivatives (Kalisz et al., 2005).

Chemical Reactions and Properties

4-Cyclohexylaniline participates in various chemical reactions, including organocatalysis, hydrogenation, and reactions involving its amino group. Its ability to act as an organocatalyst and participate in hydrogenation reactions showcases its versatility in synthetic chemistry. For example, an improved synthesis of trifluoromethyl-cyclohexylamines via hydrogenation of trifluoromethylanilines demonstrates the chemical reactivity of cyclohexylaniline derivatives under specific conditions (Alekseenko et al., 2012).

Physical Properties Analysis

The physical properties of 4-Cyclohexylaniline, such as solubility, melting point, and boiling point, are crucial for its handling and application in various chemical processes. Although specific studies on the physical properties of 4-Cyclohexylaniline were not highlighted in this search, these properties can generally be inferred from the structural characteristics and are important for practical applications in synthesis and industrial processes.

Chemical Properties Analysis

The chemical properties of 4-Cyclohexylaniline, including its reactivity with other compounds, its role as a catalyst or reactant in synthesis, and its potential for forming various derivatives, are essential for understanding its applications in chemistry. The inhibition of estrogen synthetase by 4-Cyclohexylaniline demonstrates its biochemical relevance and potential therapeutic applications (Kellis & Vickery, 1984).

Scientific Research Applications

  • Photolysis and Reactivity Studies : Guizzardi et al. (2001) explored the generation and reactivity of the 4-aminophenyl cation through the photolysis of 4-chloroaniline. They found that 4-chloroaniline and its derivatives undergo photoheterolysis in polar media, leading to the formation of phenyl cations. This process is significant in understanding the photochemical behavior of related compounds (Guizzardi et al., 2001).

  • Synthesis of Heterobifunctional Linkers : Leonard and Bruncková (2012) discussed the synthesis of Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a compound used in immunoassays, radio-labeling for tumor imaging, therapeutic agent delivery, and other biotechnological applications. Their work focuses on a concise, high-yielding synthesis method for SMCC (Leonard & Bruncková, 2012).

  • Multicomponent Synthesis of Chromene Derivatives : Boominathan et al. (2011) conducted a study on the synthesis of medicinally promising 4H-chromene derivatives using a one-pot, atom economical process. They utilized cyclohexane-1,3-dione, among other compounds, for the synthesis, highlighting the versatility of cyclohexane derivatives in medicinal chemistry (Boominathan et al., 2011).

  • Ionic Transfer Reactions with Cyclohexadiene-Based Surrogates : Walker and Oestreich (2019) described the development of cyclohexa-1,4-diene-based surrogates for difficult-to-handle compounds. This research is crucial for understanding ionic transfer reactions in the absence of metals, offering insights into cleaner and safer chemical processes (Walker & Oestreich, 2019).

  • Brønsted Acid-Catalyzed Transfer Hydrogenation : Chatterjee and Oestreich (2016) explored the use of cyclohexa-1,4-dienes in Brønsted acid-catalyzed transfer hydrogenation. This study demonstrates the potential of cyclohexane derivatives in facilitating transfer hydrogenation, a vital reaction in organic synthesis (Chatterjee & Oestreich, 2016).

  • Investigation of Electrochemical Oxidation : Zettersten et al. (2009) investigated the electrochemical oxidation of 4-chloroaniline, demonstrating the formation of various oxidized and reduced dimers. This research contributes to the understanding of electrochemistry relevant to the synthesis and manipulation of cyclohexane derivatives (Zettersten et al., 2009).

Safety And Hazards

4-Cyclohexylaniline causes eye and skin irritation. Ingestion can cause gastrointestinal irritation with nausea, vomiting, and diarrhea. The toxicological properties of this substance have not been fully investigated. Overexposure may cause methemoglobinemia .

Future Directions

The future directions of 4-Cyclohexylaniline are not fully understood and require further investigation .

Relevant Papers

A paper titled “Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters” discusses the reductive amination of phenolics with cyclohexylamine using Pd/C and Rh/C as catalysts .

properties

IUPAC Name

4-cyclohexylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNMBIKJQAKQBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60213154
Record name 4-Cyclohexylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60213154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclohexylaniline

CAS RN

6373-50-8
Record name 4-Cyclohexylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6373-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyclohexylaniline
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Record name 4-Cyclohexylaniline
Source EPA DSSTox
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Record name 4-cyclohexylaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
113
Citations
JT KELLIS JR, LE VICKERY - Endocrinology, 1984 - academic.oup.com
… Herein we report on the inhibition of aromatase by 4-cyclohexylaniline and d-aminoglutethimide and the spectral properties of the complexes formed by 4-cyclohexylaniline and d-amino…
Number of citations: 43 academic.oup.com
T Endo, H Henmi, T Goto, Y Kitajima… - Gynecological …, 1998 - Taylor & Francis
… 4-cyclohexylaniline concentration (pM) Figure 2 Effects of 4-cyclohexylaniline on progesterone … Cells were cultured with 0.1 and 1 pM 4-cyclohexylaniline for 24 h (see Materials and …
Number of citations: 36 www.tandfonline.com
HR Kim, HY Eom, DM Kim, IC Kim, MR Kumar, SW Lee… - Blood, 2010 - Elsevier
… cyclohexylphenyl-chloroethyl urea (CCEU) and iodophenyl-chloroethyl urea (ICEU), were synthesized independently from the reaction with 2-ethylisocyanate and 4-cyclohexylaniline …
Number of citations: 2 www.sciencedirect.com
CAL Mahaffy - Synthesis and Reactivity in Inorganic and Metal …, 1985 - Taylor & Francis
The tricarbonylchromium complexes of the following arenes were prepared: ethyl 2-aminobenzoate, ethyl 3-aminobenzoate, ethyl 4-(N,N-dimethylamino)benzoate, methyl 4-amino-3-…
Number of citations: 6 www.tandfonline.com
AB Myers, MA Pereira, PL Holt… - The Journal of chemical …, 1987 - pubs.aip.org
… Fluorescence anIsotropy decays of 4-cyclohexylaniline and 2,4,6-tri-tert-butylaniline have also been examined in order to estimate the true initial rotationless anisotropy [r(O)] for aniline. …
Number of citations: 66 pubs.aip.org
A Martín-Villodre, JM Plá-Delfina, J Moreno… - … of pharmacokinetics and …, 1986 - Springer
… that groups A and B are separate sets of data, as well as that the first component (aniline) and the last component (4-cyclohexylaniline, for which the pore route should be hardly …
Number of citations: 78 link.springer.com
HR Kim, HY Kim, TN Thi Dai, IK Lee, HJ Kim, JH Shin… - 2013 - ashpublications.org
… -chloroethyl urea family such as cyclohexylphenyl-chloroethyl urea (CCEU) and iodophenyl-chloroethyl urea (ICEU) from the reaction with 2-ethylisocyanate and 4-cyclohexylaniline …
Number of citations: 2 ashpublications.org
VG Dorokhov, GF Dorokhova, VI Savchenko - Russian Chemical Bulletin, 2018 - Springer
… and aniline are nearly constant, and 4-aminobiphenyl and minor amounts of 4-cyclohexylaniline appear in the dehalogenation product mixture. The hydrodechlorination of PCA also …
Number of citations: 3 link.springer.com
F Torrens - Molecules, 2004 - mdpi.com
… For 4‑hexylaniline, 4‑cyclohexylaniline and 4‑aminobiphenyl, the more linear 4‑hexylaniline exhibited the greatest μ AM1 . Figure 1 illustrates how the dipole moment of both …
Number of citations: 11 www.mdpi.com
BLK Mangold, PE Hanna - Journal of Medicinal Chemistry, 1982 - ACS Publications
… This solution was added dropwise over 0.5-1.0 h to a cooled mixture of 4-cyclohexylaniline (2.0 g, 11.6 mmol), 10 mL of absolute EtOH saturated with KBr, and ammonium thiocyanate (…
Number of citations: 36 pubs.acs.org

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